Calcipotriene-d4: A Technical Guide for Researchers and Drug Development Professionals
Calcipotriene-d4: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Key Vitamin D Analogue
Introduction
Calcipotriene-d4 is a deuterated analogue of Calcipotriene, a synthetic derivative of calcitriol, the active form of vitamin D3.[1][2] It is a crucial tool in pharmaceutical research and development, primarily utilized as an internal standard for the accurate quantification of Calcipotriene in biological matrices during pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Calcipotriene-d4, along with insights into its synthesis, analysis, and the signaling pathways it modulates.
Chemical Structure and Properties
Calcipotriene-d4 is structurally identical to Calcipotriene, with the exception of four deuterium atoms replacing four hydrogen atoms on the cyclopropyl ring. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.[4]
Table 1: Chemical and Physical Properties of Calcipotriene-d4
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₆D₄O₃ | [4][5] |
| Molecular Weight | 416.63 g/mol | [4][6] |
| Alternate CAS Number (for unlabeled) | 112965-21-6 | [4][6] |
| Appearance | White to off-white powder/crystalline solid | [7][8] |
| Solubility | Soluble in DMSO (15 mg/mL), ethanol, and dimethyl formamide (~50 mg/mL). Sparingly soluble in aqueous buffers. | [7][8] |
| Predicted pKa | 14.29 ± 0.20 | [7] |
| Storage Temperature | -20°C | [8][9] |
| UV/Vis. λmax | 264 nm | [10] |
Synthesis and Purification
Synthesis
A potential synthetic workflow is outlined below:
Purification
Purification of Calcipotriene-d4 is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for achieving high purity.[13][14]
Table 2: Example RP-HPLC Purification Parameters for Calcipotriene
| Parameter | Condition |
| Column | Zorbax 300 SB-C18 (250 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic mixture of Methanol:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm |
| Run Time | 7.5 min |
Note: These are example parameters for the unlabeled compound and may require optimization for Calcipotriene-d4.
Analytical Methodologies
Calcipotriene-d4 is primarily used as an internal standard in quantitative bioanalysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.[3][15]
Experimental Protocol: Quantification of Calcipotriene in Biological Samples using LC-MS/MS with Calcipotriene-d4 as an Internal Standard
-
Sample Preparation:
-
Biological samples (e.g., plasma, skin homogenate) are spiked with a known concentration of Calcipotriene-d4.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is subjected to liquid-liquid extraction or solid-phase extraction for further purification.
-
-
Chromatographic Separation:
-
An aliquot of the extracted sample is injected into an HPLC system.
-
Separation is achieved on a C18 column with a mobile phase gradient.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Detection is performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Calcipotriene and Calcipotriene-d4. For example, for calcipotriol, a transition of m/z 411.1 → 393.5 has been reported.[15]
-
-
Quantification:
-
The peak area ratio of Calcipotriene to Calcipotriene-d4 is calculated.
-
The concentration of Calcipotriene in the original sample is determined by comparing this ratio to a standard curve.
-
Biological Activity and Mechanism of Action
The biological activity of Calcipotriene-d4 is considered identical to that of Calcipotriene. It acts as a synthetic analogue of vitamin D3 and exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.[1][16]
Upon binding to the VDR, Calcipotriene induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[16] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[16][17] This interaction modulates the transcription of genes involved in:
-
Inhibition of Keratinocyte Proliferation: Calcipotriene inhibits the rapid growth of skin cells, a hallmark of psoriasis.[1][16]
-
Promotion of Keratinocyte Differentiation: It promotes the normal maturation of keratinocytes, helping to restore a healthy skin barrier.[1][16]
-
Modulation of the Immune Response: Calcipotriene has anti-inflammatory effects, influencing the activity of T-cells and reducing the production of inflammatory cytokines.[1][18]
Safety Information
Calcipotriene-d4 should be handled by qualified personnel trained in laboratory procedures.[9] Safety data sheets (SDS) for the unlabeled compound indicate that it can be fatal if swallowed or in contact with skin and may cause an allergic skin reaction.[19][20] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.
Conclusion
Calcipotriene-d4 is an indispensable tool for the preclinical and clinical development of Calcipotriene-based therapies. Its well-defined chemical structure, coupled with its identical biological activity to the parent compound, makes it the ideal internal standard for robust and reliable bioanalytical assays. A thorough understanding of its properties and the signaling pathways it influences is essential for researchers and drug development professionals working in the field of dermatology and beyond.
References
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- 7. Calcipotriene | 112965-21-6 [amp.chemicalbook.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. usbio.net [usbio.net]
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- 12. chemrxiv.org [chemrxiv.org]
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- 14. researchgate.net [researchgate.net]
- 15. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Review paper Vitamin D and its receptor – role and activity in the human body. Anomalies of metabolism and structure associated with psoriasis [termedia.pl]
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- 20. biosynth.com [biosynth.com]
